Structural Distinction from High-Potency RORγ Inhibitor Leads: The Methylene Spacer Advantage
The target compound incorporates a –CH2– methylene spacer between the benzo[cd]indole C6 position and the sulfamoyl nitrogen, a structural feature absent in the most potent RORγ leads 7j, 8c, 8k, and 8p (IC50 = 40–140 nM in AlphaScreen) [1]. In the Zhang et al. (2014) SAR series, the sulfonamide is directly attached at C6 without any spacer. Homologation by one carbon alters the vector and conformational flexibility of the terminal aryl sulfamoyl group, which is expected to reposition the acetamidophenyl moiety within the ligand-binding domain (LBD) of RORγ. The hit compound s4 in that series (IC50 = 20.27 μM AlphaScreen, 11.84 μM cell-based reporter gene assay) serves as the baseline for class-level comparison [1]. The target compound's methylene-extended architecture constitutes a novel sub-series with undetermined potency, representing a distinct chemical starting point for lead optimization.
| Evidence Dimension | Structural topology of the sulfonamide/sulfamoyl linker at the C6 position |
|---|---|
| Target Compound Data | –CH2–NH–SO2– (methylene-extended sulfamoyl linkage) |
| Comparator Or Baseline | Optimized leads 7j, 8c, 8k, 8p: –SO2–NH–R (direct sulfonamide, no spacer); Hit s4: –SO2–NH–R (direct sulfonamide, IC50 = 20.27 μM AlphaScreen / 11.84 μM cell assay) |
| Quantified Difference | Linker length difference of one sp³ carbon; s4-to-lead potency gain = ~145–500-fold improvement via R-group optimization alone (s4 IC50 20.27 μM vs. 40–140 nM for leads) |
| Conditions | RORγ AlphaScreen assay and cell-based reporter gene assay (Zhang et al., 2014); target compound not directly tested in published data |
Why This Matters
The methylene spacer introduces a topological distinction not explored in the published RORγ SAR, positioning this compound as a unique probe for interrogating linker-length effects on target engagement.
- [1] Zhang, Y., Xue, X., Jin, X., Song, Y., Li, J., Luo, X., Song, M., Yan, W., Song, H., & Xu, Y. (2014). Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 78, 431–441. View Source
